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molecular formula C13H8O3 B1336859 SIEBER LINKER CAS No. 3722-51-8

SIEBER LINKER

Cat. No. B1336859
M. Wt: 212.20 g/mol
InChI Key: XCJHDJAODLKGLG-UHFFFAOYSA-N
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Patent
US05707559

Procedure details

Resorcinol (5.5 g, 50 mmol) and methyl salicylate (11.0 g, 72 mmol) were refluxed for 5 h using a Dean-Stark trap to remove H2O and MeOH. The resulting black oil was chromatographed over silica with 20% ethyl acetate-hexane as eluent. A yellow solid was isolated which was subsequently recrystallized from ethyl acetate to give 1.3 g (12.3%) of 3-hydroxy-9H-xanthen-9-one (lit. mp 242° C.). Literature references to the synthesis of this compound: R. J. Patolia and K. N. Trivedi, Indian J. Chem., 22B, 444 (1983); J. S. H. Davies, F. Scheinmann, and H. Suschitzky, J. Org. Chem., 23, 307 (1958). ##STR37##
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](OC)(=[O:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)O>>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:9](=[O:17])[C:10]3[C:11]([O:5][C:4]=2[CH:3]=1)=[CH:13][CH:14]=[CH:15][CH:16]=3

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove H2O and MeOH
CUSTOM
Type
CUSTOM
Details
The resulting black oil was chromatographed over silica with 20% ethyl acetate-hexane as eluent
CUSTOM
Type
CUSTOM
Details
A yellow solid was isolated which
CUSTOM
Type
CUSTOM
Details
was subsequently recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 12.3%
YIELD: CALCULATEDPERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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